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Compound of Interest

Compound Name: 2-Chloro-3,5-dinitropyridine

Cat. No.: B146277 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Chloro-3,5-dinitropyridine (CAS No: 2578-45-2), a key intermediate in organic synthesis. The

document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, alongside standardized experimental protocols for data acquisition.

Introduction
2-Chloro-3,5-dinitropyridine is a heterocyclic compound with the molecular formula

C₅H₂ClN₃O₄ and a molecular weight of 203.54 g/mol .[1] Its structure, featuring a pyridine ring

substituted with a chlorine atom and two nitro groups, makes it a valuable precursor in the

synthesis of various pharmaceutical and agrochemical compounds.[2] Accurate spectroscopic

characterization is crucial for confirming the identity and purity of this compound in research

and development settings. This guide presents a summary of its key spectroscopic features.

Spectroscopic Data
Due to the limited availability of publicly accessible, detailed raw spectroscopic data for 2-
Chloro-3,5-dinitropyridine, this section provides a combination of reported data and predicted

values based on the analysis of its chemical structure and comparison with analogous

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 2-
Chloro-3,5-dinitropyridine, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 2-Chloro-3,5-dinitropyridine is expected to show two distinct

signals in the aromatic region, corresponding to the two protons on the pyridine ring. The

electron-withdrawing nature of the two nitro groups and the chlorine atom will cause these

protons to be significantly deshielded, shifting their resonances downfield.

Proton
Predicted Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-4 ~9.2 - 9.4 d ~2-3

H-6 ~9.0 - 9.2 d ~2-3

Note: Predicted chemical shifts are based on general principles of NMR spectroscopy and data

for similar substituted pyridines. Actual values may vary depending on the solvent and

experimental conditions.

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Five distinct signals are expected, corresponding to the five carbon atoms in the pyridine ring.

The carbons attached to the electronegative substituents (chlorine and nitro groups) will be

significantly deshielded.

Carbon Predicted Chemical Shift (δ, ppm)

C-2 ~150 - 155

C-3 ~145 - 150

C-4 ~125 - 130

C-5 ~140 - 145

C-6 ~120 - 125
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Note: Predicted chemical shifts are based on analogous compounds and may vary with

experimental conditions.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-Chloro-3,5-dinitropyridine is expected to be characterized by strong

absorptions corresponding to the nitro groups and vibrations of the pyridine ring.

Functional Group
Expected Wavenumber

(cm⁻¹)
Intensity

Asymmetric NO₂ Stretch 1520 - 1560 Strong

Symmetric NO₂ Stretch 1340 - 1360 Strong

C=N and C=C Stretching

(Pyridine ring)
1600 - 1450 Medium to Strong

C-H Stretching (Aromatic) 3000 - 3100 Medium

C-Cl Stretching 700 - 800 Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, allowing for the determination of its molecular weight and structural features. For 2-
Chloro-3,5-dinitropyridine, the mass spectrum is expected to show a molecular ion peak and

characteristic fragmentation patterns.
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Ion m/z (mass-to-charge ratio) Notes

[M]⁺ 203/205

Molecular ion peak, showing

isotopic pattern for chlorine

(³⁵Cl/³⁷Cl).

[M-NO₂]⁺ 157/159 Loss of a nitro group.

[M-Cl]⁺ 168 Loss of the chlorine atom.

[C₅H₂N₂O₂]⁺ 122
Loss of chlorine and a nitro

group.

Note: The relative intensities of the peaks will depend on the ionization method and energy.

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above.

Instrument-specific parameters may require optimization.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 2-Chloro-3,5-dinitropyridine in approximately

0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ

= 0.00 ppm).

Data Acquisition:

Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.

Data Processing: Process the raw data using appropriate software to perform Fourier

transformation, phase correction, and baseline correction.

FT-IR Spectroscopy
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Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of 2-Chloro-3,5-dinitropyridine with approximately 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the

range of 4000-400 cm⁻¹.

Data Processing: The instrument software will automatically ratio the sample spectrum to the

background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of 2-Chloro-3,5-dinitropyridine (e.g., 1

mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Gas Chromatography (GC) Conditions:

Injector: Split/splitless injector, typically operated in split mode.

Column: A suitable capillary column (e.g., 30 m x 0.25 mm ID, 5% phenyl

methylpolysiloxane).

Oven Program: A temperature program to ensure good separation, for example, starting at

100 °C and ramping to 250 °C.

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan a mass range appropriate for the compound, for example, m/z 40-250.
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Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major

fragment ions.

Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and the key

structural features of 2-Chloro-3,5-dinitropyridine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloro-3,5-dinitropyridine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b146277#spectroscopic-data-for-2-chloro-3-5-
dinitropyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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